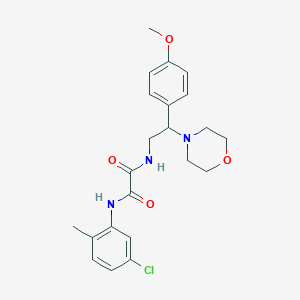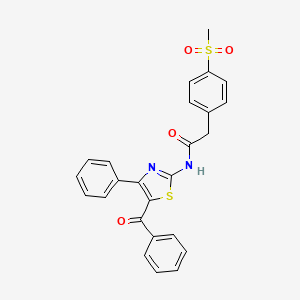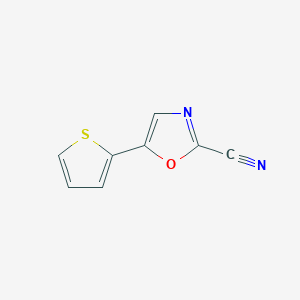![molecular formula C19H22N6O4 B2594714 5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921811-30-5](/img/structure/B2594714.png)
5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C19H22N6O4 and its molecular weight is 398.423. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Triazole Derivatives : Research has demonstrated the synthesis of various 1,2,4-triazole derivatives, including processes that involve reactions with ester ethoxycarbonylhydrazones and primary amines, leading to compounds with potential antimicrobial activities. This exemplifies a foundational chemical property exploration of triazole compounds, which may relate to the compound due to the structural similarities and functional groups involved (Bektaş et al., 2007).
Biological Activity
- Antimicrobial Activities : Some novel triazole derivatives have shown good or moderate activities against test microorganisms, indicating the potential of these compounds in developing antimicrobial agents. Such studies highlight the relevance of triazole derivatives, including the specific compound , in pharmaceutical research targeting infectious diseases (Bektaş et al., 2007).
Material Science Applications
- Electron Transport Layer in Polymer Solar Cells : Research involving n-type conjugated polyelectrolytes for applications as an electron transport layer in polymer solar cells indicates the potential utility of triazole derivatives in enhancing the efficiency of renewable energy technologies. This suggests that the compound of interest could be explored for its electrical properties and applications in energy devices (Hu et al., 2015).
Organic Synthesis and Reactivity
- Cycloaddition Reactions : The exploration of cycloaddition reactions involving triazole derivatives points to the versatility of these compounds in organic synthesis. For example, the synthesis of triazolinediones through Diels-Alder reactions showcases the reactivity of triazole compounds in constructing complex molecular architectures, which could include the synthesis or functionalization of the specific compound mentioned (Mallakpour & Butler, 1985).
properties
IUPAC Name |
5-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-4-28-11-10-24-14-16(26)20-19(27)23(3)17(14)25-15(21-22-18(24)25)12-6-8-13(9-7-12)29-5-2/h6-9H,4-5,10-11H2,1-3H3,(H,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNUISQTLXTACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2594631.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2594632.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2594636.png)


![2-fluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594643.png)




![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594650.png)

![Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride](/img/structure/B2594654.png)